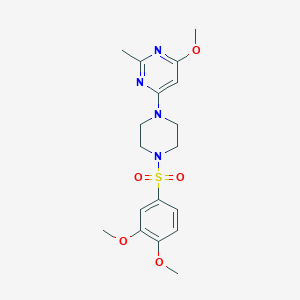

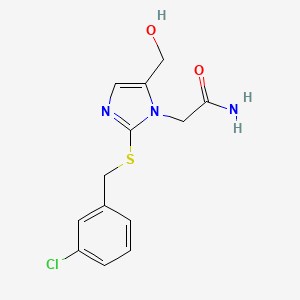

![molecular formula C17H17FN2O2 B2567793 7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1018509-50-6](/img/structure/B2567793.png)

7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzoxazinone, which is a type of organic compound known as a heterocycle. Benzoxazinones are found in various bioactive compounds and have been studied for their potential biological activities .

Molecular Structure Analysis

The compound contains a benzoxazinone ring, which is a type of heterocyclic compound. This ring contains a nitrogen atom and an oxygen atom. The compound also has various substituents, including a fluorophenyl group and an amino group .Applications De Recherche Scientifique

Intracellular Calcium Activity

Benzoxazine derivatives, including those with an amino side chain at the 2-position, demonstrate moderate activity on intracellular calcium. Certain derivatives exhibit superior potency due to specific moieties, suggesting their potential in targeting calcium-related biological pathways (Bourlot et al., 1998).

Antibacterial Agents

The synthesis of pyridonecarboxylic acids and related compounds has led to the discovery of analogs with significant antibacterial activities. Structural modifications, especially the introduction of amino and hydroxy-substituted cyclic amino groups, enhance their efficacy against both Gram-positive and Gram-negative bacteria, underlining their importance in developing new antibacterial drugs (Egawa et al., 1984).

Antimicrobial Activities

The creation of new 1,2,4-triazole derivatives has shown that these compounds possess good to moderate activities against a range of microorganisms. This highlights the potential of benzoxazinone derivatives in antimicrobial drug development (Bektaş et al., 2007).

Synthesis of Heterocycles

Research into the synthesis of seven-membered heterocycles from specific starting materials demonstrates the chemical versatility of benzoxazinone derivatives. These compounds serve as precursors in creating diverse heterocyclic structures, which have broad implications in medicinal chemistry and materials science (MarutaMasamichi et al., 1979).

Antitumor Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles, a related class of compounds, exhibit potent cytotoxic activities in vitro against certain cancer cell lines. These findings suggest the therapeutic potential of benzoxazinone derivatives in cancer treatment (Hutchinson et al., 2001).

Allelochemicals from Gramineae

Benzoxazinones isolated from the Poaceae family exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. This diverse range of biological activities underscores the importance of these compounds in agricultural sciences and pest management (Macias et al., 2006).

Novel Herbicides

The synthesis of flumioxazin, a novel herbicide, showcases the agricultural applications of benzoxazinone derivatives. These compounds' ability to serve as effective herbicides highlights their significance in developing new agricultural chemicals (Qiang, 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c1-2-15-17(21)20(10-11-3-5-12(18)6-4-11)14-8-7-13(19)9-16(14)22-15/h3-9,15H,2,10,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUPDLLYVNNQCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=C(O1)C=C(C=C2)N)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

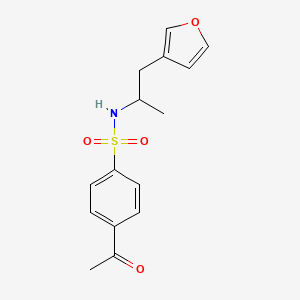

![4-{[(E)-(4-methylphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2567712.png)

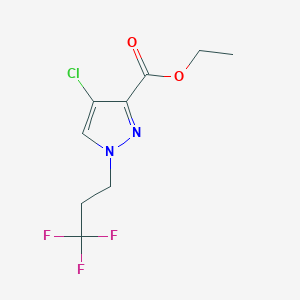

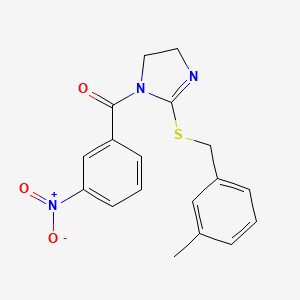

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2567714.png)

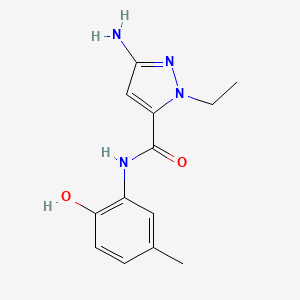

![2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol](/img/structure/B2567715.png)

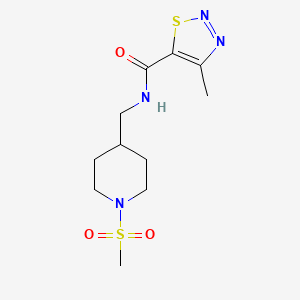

![6-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2567724.png)

![3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567726.png)

![1-[2-[(2-Tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2567730.png)

![N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2567733.png)